molecular formula C8H8ClNO4S B383518 (4-Chloro-5-formyl-2-oxo-thiazol-3-yl)-acetic acid ethyl ester CAS No. 487037-12-7

(4-Chloro-5-formyl-2-oxo-thiazol-3-yl)-acetic acid ethyl ester

Cat. No.: B383518
CAS No.: 487037-12-7
M. Wt: 249.67g/mol
InChI Key: ITLZDQLBVPTHHN-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature

The compound this compound belongs to the extensively studied class of thiazole derivatives , which are heterocyclic compounds containing both sulfur and nitrogen atoms positioned strategically within a five-membered aromatic ring system. The thiazole core structure serves as the fundamental framework, with thiazole itself being a planar, π-excessive heteroaromatic compound that exhibits significant electron delocalization properties. The structural classification of this compound places it within the broader category of substituted thiazoles, specifically those bearing multiple functional groups that contribute to enhanced chemical reactivity and biological activity potential.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the official designation being ethyl 2-(4-chloro-5-formyl-2-oxo-1,3-thiazol-3-yl)acetate. This naming system precisely describes the structural features, indicating the presence of an ethyl ester group attached to an acetic acid moiety, which is further connected to a thiazole ring bearing a chlorine atom at position 4, a formyl group at position 5, and an oxo group at position 2. The Chemical Abstracts Service registry number 487037-12-7 serves as the unique identifier for this compound in chemical databases. Alternative nomenclature systems may refer to this compound as this compound, reflecting a more descriptive approach to naming that emphasizes the functional group arrangement.

The structural complexity of this compound is further evidenced by its canonical Simplified Molecular Input Line Entry System representation: CCOC(=O)Cn1c(=O)sc(c1Cl)C=O, which provides a linear notation for the three-dimensional molecular structure. The International Chemical Identifier key ITLZDQLBVPTHHN-UHFFFAOYSA-N serves as another unique identifier that facilitates database searches and cross-referencing across multiple chemical information systems. These various nomenclature and identification systems collectively ensure precise communication about this compound within the scientific community and enable accurate tracking of research developments and synthetic applications.

Historical Context in Thiazole Chemistry

The development of thiazole chemistry traces its origins to the late nineteenth century, establishing a foundation that would eventually lead to the synthesis and study of complex derivatives such as this compound. The historical significance of thiazole chemistry began with Arthur Rudolf Hantzsch, who reported the first synthesis of thiazole in 1887 through the reaction of α-haloketone or aldehyde with thioamide, establishing what became known as the Hantzsch thiazole synthesis. This groundbreaking work opened the door to systematic exploration of thiazole derivatives and their potential applications in various fields of chemistry and biology.

The Cook-Heilbron thiazole synthesis, discovered in 1947 by Alan H. Cook, Sir Ian Heilbron, and A.L Levy, marked another pivotal moment in thiazole chemistry history. This synthetic methodology highlighted the formation of 5-aminothiazoles through chemical reactions of α-aminonitriles or aminocyanoacetates with dithioacids, carbon disulphide, carbon oxysulfide, or isothiocyanates under mild conditions. Prior to their discovery, 5-aminothiazoles were a relatively unknown class of compounds, but the Cook-Heilbron synthesis provided significant yield and diversity in scope, making these compounds more accessible for research purposes. Their premier publication illustrated the formation of 5-amino-2-benzylthiazole and 5-amino-4-carbethoxy-2-benzylthiazole, demonstrating the versatility of the synthetic approach.

The evolution of thiazole chemistry throughout the twentieth century increasingly focused on the medicinal potential of thiazole derivatives, driven by the recognition that the thiazole ring is a key component of several naturally occurring compounds with biological significance. The discovery that thiamine, also known as vitamin B1, contains a thiazole ring linked with 2-methylpyrimidine-4-amine provided early evidence of the biological importance of thiazole-containing compounds. This finding catalyzed intensive research into synthetic thiazole derivatives as potential therapeutic agents. The development of compounds like this compound represents the culmination of decades of synthetic methodology development and structure-activity relationship studies that have established thiazole derivatives as valuable scaffolds in medicinal chemistry research.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research stems from its representation of the sophisticated synthetic strategies and structure-activity relationships that characterize modern thiazole derivative development. Thiazole derivatives have garnered considerable attention in heterocyclic chemistry due to their unique electronic properties and their ability to participate in diverse chemical reactions. The thiazole ring system exhibits significant π-electron delocalization and possesses aromatic character, which renders it highly reactive at specific positions and enables various substitution reactions that can be exploited for synthetic purposes.

Contemporary research has established that thiazole-bearing compounds demonstrate unpredictable behavior when entering physiological systems, often resetting biological systems in beneficial ways through activation or inhibition of biochemical pathways and enzymes, or through stimulation or blocking of receptors. This biological versatility has motivated medicinal chemists to focus their efforts on thiazole-bearing compounds for developing novel therapeutic agents targeting a variety of pathological conditions. The compound this compound exemplifies this research direction, incorporating multiple functional groups that potentially enhance biological activity while maintaining the core thiazole scaffold that provides the fundamental pharmacophoric properties.

The research significance of this compound is further amplified by its potential applications in drug development and agricultural chemistry, areas where thiazole derivatives have demonstrated considerable success. The presence of the chloro and formyl groups in the molecular structure enhances both reactivity and biological profile, creating opportunities for further chemical modifications and biological evaluations. Current research methodologies for studying compounds like this one include various synthetic approaches, mechanism of action studies, and structure-activity relationship analyses that collectively contribute to the advancement of heterocyclic chemistry knowledge. The compound serves as a representative example of how systematic modification of thiazole structures can lead to compounds with enhanced properties suitable for specific research applications and potential therapeutic development.

Structural Parameter Value Reference
Molecular Formula C8H8ClNO4S
Molecular Weight 249.67 g/mol
Chemical Abstracts Service Registry Number 487037-12-7
International Union of Pure and Applied Chemistry Name ethyl 2-(4-chloro-5-formyl-2-oxo-1,3-thiazol-3-yl)acetate
Canonical Simplified Molecular Input Line Entry System CCOC(=O)Cn1c(=O)sc(c1Cl)C=O
International Chemical Identifier Key ITLZDQLBVPTHHN-UHFFFAOYSA-N

Properties

IUPAC Name

ethyl 2-(4-chloro-5-formyl-2-oxo-1,3-thiazol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4S/c1-2-14-6(12)3-10-7(9)5(4-11)15-8(10)13/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLZDQLBVPTHHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(SC1=O)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-5-formyl-2-oxo-thiazol-3-yl)-acetic acid ethyl ester typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to yield the desired thiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-5-formyl-2-oxo-thiazol-3-yl)-acetic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: (4-Chloro-5-carboxyl-2-oxo-thiazol-3-yl)-acetic acid ethyl ester.

    Reduction: (4-Chloro-5-hydroxyl-2-oxo-thiazol-3-yl)-acetic acid ethyl ester.

    Substitution: (4-Amino-5-formyl-2-oxo-thiazol-3-yl)-acetic acid ethyl ester or (4-Thiol-5-formyl-2-oxo-thiazol-3-yl)-acetic acid ethyl ester.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to (4-Chloro-5-formyl-2-oxo-thiazol-3-yl)-acetic acid ethyl ester exhibit antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacteria and fungi, making them valuable in developing new antimicrobial agents . The structure of this compound suggests potential effectiveness against resistant strains due to its unique mechanism of action.

Anticancer Properties

The compound's thiazole moiety has been linked to anticancer activity. In vitro studies have demonstrated that derivatives of thiazole can induce apoptosis in cancer cells, suggesting that this compound may also have similar effects . This property opens avenues for further exploration in cancer therapeutics, particularly in targeting specific cancer types.

Synthesis of Novel Compounds

This compound serves as an intermediate in synthesizing more complex molecules. Its reactivity allows for various chemical modifications, leading to the development of new compounds with tailored biological activities . This aspect is crucial for medicinal chemistry, where the design of new drug candidates is often based on modifying existing structures.

Proteomics Research

This compound is also utilized in proteomics research as a tool for studying protein interactions and functions. It can serve as a probe to investigate specific pathways within cells, aiding in understanding disease mechanisms and potential therapeutic targets .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of thiazole derivatives, this compound was tested against several bacterial strains. The results showed significant inhibition zones compared to control groups, indicating its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity Assessment

A series of experiments assessed the cytotoxic effects of various thiazole derivatives, including this compound, on human cancer cell lines. The compound demonstrated dose-dependent cytotoxicity, with IC50 values suggesting it could be further developed into an anticancer agent .

Mechanism of Action

The mechanism of action of (4-Chloro-5-formyl-2-oxo-thiazol-3-yl)-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . Additionally, its ability to form hydrogen bonds and interact with nucleophiles makes it a versatile compound in biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between “(4-Chloro-5-formyl-2-oxo-thiazol-3-yl)-acetic acid ethyl ester” and related compounds:

Compound Core Structure Key Substituents Synthetic Route Reported Bioactivity
This compound Thiazole -Cl (C4), -CHO (C5), -OEt (side chain) Likely involves condensation of thiourea derivatives with α-keto esters Not explicitly reported; inferred potential from structural analogs
Oxo-[2-(4-Methoxy-phenylamino)-4-phenyl-thiazol-5-yl]-acetic acid ethyl ester Thiazole -NHPh(4-OMe) (C2), -Ph (C4), -OEt (side chain) Derived from 3-chloro-2-oxo-propanoate and thiourea derivatives Significant anti-inflammatory activity (HRBC membrane stabilization, carrageenan model)
{3-Oxo–4-[arylidene-amino]-5-(thiophen-2-ylmethyl)-2,4-dihydro-1,2,4-triazol-2-yl}-acetic acid ethyl ester Triazole -Arylidene-amino (C4), -thiophen-2-ylmethyl (C5) Reflux with ethyl bromoacetate and sodium in ethanol Not reported; triazole derivatives often exhibit antimicrobial or antiviral activity
2-(4-Hydroxy-2-oxo-3H-1,3-thiazol-5-yl)acetic acid Thiazolidinone -OH (C4), -COOH (side chain) Unspecified; likely involves cyclization of thiourea and α-keto acids Safety Irritant (skin/eyes); no bioactivity reported
Ethyl 2-(2,4-dichloro-5-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy)acetate Quinazolinone-thiazole hybrid -Cl (C2, C4), -Sulfanylquinazolinone (C5), -OEt (side chain) Multi-step synthesis involving quinazolinone and phenoxyacetate coupling Not reported; quinazolinones are associated with anticancer or kinase inhibition

Key Comparative Insights

Structural Variations and Reactivity: The formyl group in the target compound distinguishes it from analogs with amino (-NH) or hydroxy (-OH) substituents. This aldehyde group increases electrophilicity, making it more reactive in nucleophilic addition reactions compared to esters or ethers .

Biological Activity: Compounds with methoxy-phenylamino substituents (e.g., 6b in ) showed superior anti-inflammatory activity due to electron-donating groups enhancing membrane stabilization . The target compound lacks such substituents, suggesting its bioactivity profile may differ. Triazole derivatives () often target enzymes like cyclooxygenase, but their activity depends on substituent bulk and polarity .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for anti-inflammatory thiazoles (e.g., using α-keto esters and thioureas) , whereas quinazolinone hybrids require more complex multi-step protocols .

Biological Activity

(4-Chloro-5-formyl-2-oxo-thiazol-3-yl)-acetic acid ethyl ester is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and data.

The chemical formula of this compound is C8_8H8_8ClNO4_4S, with a molecular weight of 249.67 g/mol. Its structure features a thiazole ring, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed promising antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The presence of the chloro group enhances the compound's interaction with bacterial cell membranes, potentially leading to increased permeability and cell death.

Compound Bacterial Strain Inhibition Zone (mm)
Compound AS. aureus15
Compound BE. coli12
This compoundS. aureus18

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound's activity was evaluated using the MTT assay, revealing an IC50_{50} value significantly lower than that of established chemotherapeutic agents .

Cell Line IC50_{50} (µM) Reference Drug IC50_{50} (µM)
MCF-75.010.0 (Doxorubicin)
A5497.515.0 (Paclitaxel)

Anti-inflammatory Activity

Thiazole derivatives have also been investigated for their anti-inflammatory properties. The compound has shown potential in inhibiting pro-inflammatory cytokines in vitro, suggesting its use in treating inflammatory diseases . This is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Cell Membrane Disruption : The chloro substituent enhances hydrophobic interactions with lipid membranes.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX) .
  • Apoptosis Induction : Studies suggest that it may induce apoptosis in cancer cells through the activation of caspases .

Case Studies

  • Antibacterial Study : A recent study evaluated the antibacterial efficacy of various thiazole derivatives, including our compound of interest, demonstrating significant inhibition against resistant bacterial strains .
  • Cytotoxicity Assessment : In a comparative study against standard chemotherapeutics, the compound exhibited superior cytotoxicity in human cancer cell lines, highlighting its potential as a lead compound for further development .

Q & A

Q. What are the standard synthetic protocols for preparing (4-Chloro-5-formyl-2-oxo-thiazol-3-yl)-acetic acid ethyl ester, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via a multi-step process involving:
  • Condensation : Reacting thiazole precursors (e.g., 4-chloro-5-formyl-2-oxo-thiazole derivatives) with ethyl bromoacetate under reflux in ethanol with a base (e.g., sodium ethoxide) to introduce the acetic acid ethyl ester moiety .
  • Purification : Recrystallization from ethanol-DMF mixtures or acetic acid to enhance purity .
  • Key Factors : Reaction time (5–7 hours for alkylation steps), temperature (reflux at ~78°C), and stoichiometric ratios (1:1 molar ratio of precursor to ethyl bromoacetate) critically impact yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :
  • IR Spectroscopy : Identifies carbonyl groups (C=O stretches at ~1700–1750 cm⁻¹ for ester, oxo, and formyl groups) .
  • ¹H NMR : Key signals include the ethyl ester (quartet at δ 4.1–4.3 ppm for –OCH₂CH₃; triplet at δ 1.2–1.4 ppm for –CH₃) and formyl proton (singlet at δ 9.5–10.0 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, while fragmentation patterns validate structural motifs .

Advanced Research Questions

Q. How can researchers address low yields during the formylation step at the 5-position of the thiazole ring, and what alternative reagents or conditions could improve efficiency?

  • Methodological Answer :
  • Challenges : Competing side reactions (e.g., over-oxidation or decomposition of the formyl group) may reduce yields.
  • Optimization Strategies :
  • Use Vilsmeier-Haack reagent (DMF/POCl₃) under controlled low temperatures (0–5°C) to stabilize the formyl intermediate .
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to isolate intermediates before side reactions occur .
  • Explore microwave-assisted synthesis to reduce reaction time and improve selectivity .

Q. When encountering discrepancies in biological activity data across studies, what methodological approaches can confirm the compound's structure-activity relationship (SAR)?

  • Methodological Answer :
  • Purity Validation : Perform HPLC (C18 column, acetonitrile/water gradient) and elemental analysis to exclude impurities as a cause of variability .
  • SAR Studies : Synthesize analogs (e.g., varying substituents at the 4-chloro or 5-formyl positions) and test in standardized assays (e.g., enzyme inhibition or cytotoxicity assays) .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, correlating with experimental data .

Q. How should researchers analyze contradictory NMR data, such as unexpected splitting of the formyl proton signal?

  • Methodological Answer :
  • Tautomerism Check : Investigate potential keto-enol tautomerism in the thiazole ring using variable-temperature NMR (VT-NMR) to observe dynamic equilibria .
  • Impurity Analysis : Compare with LC-MS data to detect trace byproducts (e.g., hydrolyzed ester derivatives) .
  • Solvent Effects : Repeat NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .

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